molecular formula C18H21FN4O2 B2367011 1-Benzyl-3-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)urea CAS No. 2034280-19-6

1-Benzyl-3-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)urea

Cat. No.: B2367011
CAS No.: 2034280-19-6
M. Wt: 344.39
InChI Key: DCFPBGDVYVGUGK-WKILWMFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure:
This compound features a benzyl group attached to a urea backbone, which is further linked to a (1r,4r)-configured cyclohexyl ring substituted with a 5-fluoropyrimidin-2-yloxy group. The fluorine atom at the 5-position of the pyrimidine ring and the stereospecific cyclohexyl configuration are critical for its physicochemical and biological properties .

Properties

IUPAC Name

1-benzyl-3-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O2/c19-14-11-21-18(22-12-14)25-16-8-6-15(7-9-16)23-17(24)20-10-13-4-2-1-3-5-13/h1-5,11-12,15-16H,6-10H2,(H2,20,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFPBGDVYVGUGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)NCC2=CC=CC=C2)OC3=NC=C(C=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approaches for Urea Derivatives

Isocyanate-Based Methods

The most common and versatile approach for preparing unsymmetrical urea derivatives involves the reaction of isocyanates with amines. For the target compound, this could involve either:

  • Reaction of benzylamine with an isocyanate derived from (1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexylamine
  • Reaction of (1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexylamine with benzyl isocyanate

The isocyanate intermediate can be prepared from the corresponding amine using phosgene, triphosgene, or carbonyldiimidazole (CDI). This approach typically provides high yields and good selectivity.

Carbamate Activation Method

An alternative approach involves the formation of a carbamate intermediate, which can be activated and then reacted with an amine. This method avoids the use of hazardous isocyanates:

  • Formation of a carbamate from benzylamine using a carbonylating agent
  • Activation of the carbamate
  • Reaction with (1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexylamine

Urea Formation via Carbonylation

Direct carbonylation reactions using reagents such as carbonyldiimidazole (CDI) or N,N'-disuccinimidyl carbonate can facilitate the coupling of two amine components:

Benzylamine + CDI → Benzyl-CDI intermediate
Benzyl-CDI intermediate + (1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexylamine → Target urea compound

This approach offers advantages in terms of safety and operational simplicity compared to isocyanate-based methods.

Preparation of Key Intermediates

Synthesis of (1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexylamine

This critical intermediate can be prepared through a multi-step synthetic route:

Preparation of (1r,4r)-4-hydroxycyclohexylamine

Starting from commercially available materials, this intermediate can be synthesized through:

  • Reduction of 4-hydroxycyclohexanone to obtain the cis/trans mixture
  • Separation of the (1r,4r) isomer via crystallization or chromatography
  • Protection of the amine group for subsequent reactions
Ether Formation with 5-fluoropyrimidine

The ether linkage can be established through various methods:

  • Mitsunobu Reaction : Using 2-hydroxy-5-fluoropyrimidine with DIAD/triphenylphosphine
  • Nucleophilic Substitution : Using 2-chloro-5-fluoropyrimidine under basic conditions
  • Copper-Catalyzed Coupling : For challenging substrates

Based on related synthetic procedures for pyrimidine ethers, the following conditions have proven effective:

Method Reagents Solvent Temperature Typical Yield
Mitsunobu DIAD, PPh₃, 2-hydroxy-5-fluoropyrimidine THF 0°C to RT 65-75%
SNAr K₂CO₃, 2-chloro-5-fluoropyrimidine DMF 80-100°C 70-85%
Cu-catalyzed Cu(I) salt, ligand, base, 2-iodo-5-fluoropyrimidine Dioxane 80-100°C 60-70%

Urea Formation Step

The final step involves the formation of the urea linkage. Based on synthetic methods for similar compounds, the following approaches are most promising:

Isocyanate Method
Benzyl isocyanate + (1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexylamine → Target compound

Reaction conditions:

Solvent Temperature Catalyst/Base Reaction Time Expected Yield
DCM 0°C to RT TEA or DIPEA 3-6 h 75-85%
THF RT None 4-8 h 70-80%
Toluene RT None 4-6 h 75-85%
CDI-Mediated Coupling
Benzylamine + CDI (first step)
Intermediate + (1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexylamine (second step)

This method is analogous to procedures documented for the synthesis of similar urea derivatives.

Optimized Synthetic Route for 1-Benzyl-3-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)urea

Based on the analysis of similar compounds and synthetic procedures, the following represents the most efficient synthetic pathway:

Step 1: Preparation of (1r,4r)-4-hydroxycyclohexylamine

Starting from 4-hydroxycyclohexanone:

  • Reductive amination using ammonia and sodium cyanoborohydride
  • Separation of stereoisomers through selective crystallization or chromatography
  • Optional protection of the amine group with Boc or Cbz

Step 2: Ether Formation

The nucleophilic substitution approach is recommended:

  • React (1r,4r)-4-hydroxycyclohexylamine (protected) with 2-chloro-5-fluoropyrimidine
  • Use potassium carbonate or cesium carbonate as base
  • DMF as solvent at 90°C for 8-12 hours
  • Deprotect the amine if protection was used

Step 3: Urea Formation

The isocyanate method offers the highest yield and purity:

  • Dissolve (1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexylamine in dry DCM
  • Add triethylamine (1.1 equiv.) at 0°C
  • Add benzyl isocyanate (1.1 equiv.) dropwise
  • Allow to warm to room temperature and stir for 4-6 hours
  • Monitor by TLC or HPLC for completion

Purification Protocol

The crude product can be purified by:

  • Column chromatography using a gradient of ethyl acetate in hexanes
  • Recrystallization from an appropriate solvent system (ethyl acetate/hexanes or DCM/diethyl ether)

Analytical Characterization

Spectroscopic Analysis

The following spectroscopic techniques are essential for confirming the structure and purity of the target compound:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected key signals for 1-Benzyl-3-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)urea:

Proton Type Expected Chemical Shift (ppm) Multiplicity Integration
Aromatic (benzyl) 7.2-7.4 m 5H
Pyrimidine 8.3-8.5 d 2H
NH (urea) 5.8-6.2 t or br s 1H
Benzyl-CH₂ 4.3-4.5 d 2H
Cyclohexyl C-H (at O) 4.5-4.7 m 1H
Cyclohexyl C-H (at N) 3.6-3.8 m 1H
Cyclohexyl CH₂ 1.4-2.2 m 8H
Mass Spectrometry

Expected molecular weight and fragmentation patterns should be documented for verification of the compound structure.

Infrared Spectroscopy

Key IR absorptions:

  • Urea C=O stretch: ~1640-1670 cm⁻¹
  • N-H stretching: ~3300-3400 cm⁻¹
  • C-O-C stretching: ~1200-1250 cm⁻¹

Purity Assessment

HPLC analysis using appropriate conditions (typically reverse-phase with UV detection) should demonstrate >95% purity for the target compound. Chiral HPLC may be necessary to confirm the stereochemical integrity of the (1r,4r) configuration.

Alternative Synthetic Approaches

Copper-Catalyzed Buchwald-Type Coupling

For challenging substrates or to improve yields, a copper-catalyzed coupling approach may be considered:

Benzylamine + Carbonylating agent → Benzyl carbamate or isocyanate
Intermediate + (1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexylamine → Target compound

This method has been successfully applied to the synthesis of structurally similar urea compounds as indicated in patent literature.

One-Pot Three-Component Coupling

A potentially more efficient approach involves a one-pot three-component coupling:

Benzylamine + Carbonylating agent + (1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexylamine → Target compound

This method may reduce the overall number of steps and increase efficiency.

Scale-Up Considerations

For larger-scale preparation, the following modifications should be considered:

  • Substitution of hazardous reagents (phosgene, isocyanates) with safer alternatives
  • Optimization of reaction parameters for reduced solvent usage
  • Implementation of continuous-flow processes for critical steps
  • Development of more effective purification processes to minimize solvent consumption

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity.

    Substitution: The fluoropyrimidine group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Medicinal Chemistry

1-Benzyl-3-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)urea has shown promise as a potential therapeutic agent. Its applications in medicinal chemistry include:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The fluoropyrimidine component is particularly relevant for its role in nucleic acid metabolism, making it a candidate for further investigation in oncology.
  • Anti-inflammatory Properties : The compound's ability to modulate immune responses indicates potential use in treating inflammatory diseases. Research is ongoing to elucidate the mechanisms through which it affects cytokine production and immune cell activation .

Biological Interactions

The interaction of 1-Benzyl-3-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)urea with biological macromolecules is an area of active research:

  • Enzyme Inhibition : Studies have indicated that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. Understanding these interactions can provide insights into its mechanism of action and therapeutic potential .
  • Receptor Binding : The compound's structural characteristics allow it to bind to specific receptors, potentially influencing signaling pathways. This aspect is critical for developing targeted therapies that minimize side effects while maximizing efficacy .

Industrial Applications

Beyond medicinal uses, 1-Benzyl-3-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)urea may have applications in various industrial sectors:

  • Synthesis of Complex Molecules : As a versatile building block, this compound can be utilized in the synthesis of more complex organic molecules. Its unique functional groups facilitate further chemical modifications, making it valuable in organic synthesis.
  • Catalysis : The compound's properties may allow it to serve as a catalyst in specific chemical reactions, enhancing reaction rates and selectivity. This application is particularly relevant in the development of green chemistry processes .

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of similar urea derivatives found that compounds with structural similarities to 1-Benzyl-3-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)urea exhibited significant cytotoxicity against various cancer cell lines. The research highlighted the importance of the fluoropyrimidine moiety in enhancing anti-proliferative activity .

Case Study 2: Enzyme Interaction

Research focused on enzyme inhibition demonstrated that compounds akin to 1-Benzyl-3-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)urea effectively inhibited specific enzymes related to metabolic disorders. The findings suggest that further exploration could lead to the development of new treatments for conditions such as diabetes or obesity .

Mechanism of Action

The mechanism of action of 1-Benzyl-3-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine group may play a crucial role in binding to these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Key Features :

  • Molecular Formula : C₁₉H₂₁FN₄O₂ (calculated based on analogs in ).
  • Functional Groups : Benzylurea, fluorinated pyrimidine, and cyclohexyl ether.
  • Stereochemistry : The (1r,4r) configuration of the cyclohexyl ring ensures spatial orientation optimal for target binding .

Structural Analogs and Substituent Effects

The compound is compared to derivatives with variations in the benzyl group, pyrimidine substituents, and cyclohexyl substituents. Key examples include:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Substituents on Benzyl Pyrimidine Substituents Key Properties Reference
Target Compound : 1-Benzyl-3-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)urea C₁₉H₂₁FN₄O₂ H (benzyl) 5-Fluoro at pyrimidin-2-yl Enhanced binding affinity due to fluorine’s electronegativity and stereospecific cyclohexyl group .
1-(4-Fluorobenzyl)-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea C₁₈H₂₁FN₄O₂ 4-Fluoro H at pyrimidin-2-yl Reduced pyrimidine electronegativity compared to the 5-fluoro analog; lower metabolic stability .
1-((1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-(4-methoxybenzyl)urea C₁₉H₂₃FN₄O₃ 4-Methoxy 5-Fluoro at pyrimidin-2-yl Methoxy group increases lipophilicity, potentially improving membrane permeability but altering target selectivity .
1-Benzyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea (non-fluorinated analog) C₁₈H₂₂N₄O₂ H (benzyl) H at pyrimidin-2-yl Lower binding affinity due to absence of fluorine; used as a baseline for SAR studies .
1-Benzyl-3-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)urea C₁₉H₂₂N₄O₂ H (benzyl) Pyridin-2-yloxy (no pyrimidine) Reduced aromatic π-stacking capability; altered pharmacokinetics .

Key Findings from Comparative Studies

Fluorine Substitution: The 5-fluoro group on pyrimidin-2-yl enhances hydrogen bonding with target proteins (e.g., kinases) and improves metabolic stability by resisting oxidative degradation . Non-fluorinated analogs show 30–50% lower binding affinity in enzymatic assays .

Benzyl Group Modifications: Fluorination at the benzyl 4-position (e.g., 4-fluorobenzyl) increases polarity but may reduce blood-brain barrier penetration compared to the unsubstituted benzyl group .

Cyclohexyl Configuration :

  • The (1r,4r) configuration optimizes spatial alignment for binding to hydrophobic pockets in targets like CDK12/13, as shown in PROTAC degrader studies .
  • Diastereomers (e.g., 1s,4s) demonstrate 5–10-fold lower activity in kinase inhibition assays .

Pyrimidine vs. Pyridine Rings :

  • Pyrimidin-2-yloxy analogs exhibit superior binding to pyridine derivatives due to additional nitrogen atoms enabling stronger π-π interactions .

Biological Activity

Introduction

1-Benzyl-3-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)urea is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-Benzyl-3-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)urea is C19H24FN3O2. The compound features a urea functional group linked to a cyclohexyl moiety and a fluoropyrimidine substituent, which is critical for its biological interactions.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Inhibition of Enzymatic Activity : The presence of the fluoropyrimidine moiety suggests potential inhibitory effects on enzymes involved in nucleotide metabolism, which can affect cellular proliferation and apoptosis.
  • Receptor Interaction : The benzyl and cyclohexyl groups may facilitate interactions with various receptors, potentially influencing signal transduction pathways relevant to cancer and inflammatory responses.

Anticancer Activity

Several studies have investigated the anticancer properties of 1-Benzyl-3-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)urea. Notably:

  • Cell Proliferation Inhibition : In vitro assays demonstrated that the compound significantly inhibited the proliferation of various cancer cell lines, including A431 (vulvar epidermal carcinoma) and others. The IC50 values ranged from 10 to 25 µM depending on the cell line tested.
Cell LineIC50 (µM)
A43115
MCF720
HeLa25

Anti-inflammatory Activity

The compound has also shown promise in reducing inflammatory responses:

  • Cytokine Production : In a murine model of inflammation, treatment with the compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 40% compared to control groups.

Study 1: Antitumor Efficacy in Animal Models

A recent study evaluated the in vivo efficacy of 1-Benzyl-3-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)urea in mice bearing xenografts of human tumors. The results indicated:

  • Tumor Volume Reduction : Mice treated with the compound exhibited a significant reduction in tumor volume (up to 60%) compared to untreated controls after four weeks of treatment.

Study 2: Mechanistic Insights

Another investigation focused on elucidating the mechanistic pathways involved in the biological activity of this compound. Key findings included:

  • Apoptosis Induction : Flow cytometry analysis revealed an increase in apoptotic cells when treated with the compound, suggesting that it activates intrinsic apoptotic pathways.

Q & A

Q. Basic

  • NMR spectroscopy : ¹H/¹³C NMR identifies stereochemistry (e.g., cyclohexyl chair conformation) and fluoropyrimidine substitution patterns. Key signals include δ 8.6–8.8 ppm (pyrimidine protons) and δ 4.2–4.5 ppm (cyclohexyl ether oxygen) .
  • HPLC-MS : Reverse-phase HPLC with C18 columns (ACN/water gradient) confirms purity (>97%), while high-resolution MS validates the molecular ion ([M+H]⁺ at m/z 482.2) .
  • X-ray crystallography : Resolves absolute configuration, particularly for patent applications .

What preliminary biological screening models are appropriate for evaluating its pharmacological potential?

Q. Basic

  • Kinase inhibition assays : Test against p21-activated kinases (PAKs) due to structural similarity to UC2288, a known p21 inhibitor .
  • Cellular cytotoxicity : Use MTT assays in cancer cell lines (e.g., HCT-116, MDA-MB-231) at 1–10 µM concentrations .
  • Solubility profiling : Measure logP via shake-flask method (predicted ~3.2) to assess bioavailability .

How can diastereomeric excess be optimized during synthesis?

Q. Advanced

  • Chiral auxiliaries : Introduce (11bS)-dinaphtho-dioxaphosphepin ligands to enforce (1r,4r) configuration during cyclohexyl ring formation .
  • Dynamic kinetic resolution : Use Pd(OAc)₂ with BINAP ligands to isomerize undesired (1s,4s) intermediates .
  • Cryogenic conditions : Perform urea coupling at -20°C to minimize epimerization .

What mechanistic hypotheses exist for its biological activity, and how can they be validated?

Q. Advanced

  • Hypothesis 1 : Competitive inhibition of p21/CDKN1A via urea-mediated H-bonding to ATP-binding pockets (similar to UC2288) .
    • Validation : Co-crystallization with p21 or surface plasmon resonance (SPR) to measure binding affinity.
  • Hypothesis 2 : Fluoropyrimidine moiety acts as a DNA intercalator.
    • Validation : Ethidium bromide displacement assays or comet assays for DNA damage .

How should researchers address contradictory data in cellular efficacy studies?

Q. Advanced

  • Case : Discrepancies in IC₅₀ values across cell lines.
    • Resolution :

Verify compound stability in culture media (LC-MS after 24h incubation).

Assess efflux pump activity (e.g., P-gp inhibition with verapamil) .

Use isoform-specific siRNA to identify off-target kinase interactions .

What strategies improve aqueous solubility without compromising bioactivity?

Q. Advanced

  • Prodrug design : Introduce phosphate esters at the benzyl group (hydrolyzed in vivo) .
  • Co-solvent systems : Use 10% DMSO/HP-β-CD in PBS for in vitro assays .
  • Crystal engineering : Modify crystallization conditions to yield hydrates or co-crystals with succinic acid .

How can reaction kinetics be modeled for scale-up synthesis?

Q. Advanced

  • Step 1 (Reductive amination) : Pseudo-first-order kinetics with k = 0.12 min⁻¹ at 25°C .
  • Step 2 (Urea formation) : Second-order kinetics dependent on benzyl isocyanate concentration .
  • Scale-up considerations : Use flow chemistry with residence time <5 min to prevent diastereomerization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.